Sib 1893

Description

Context of Metabotropic Glutamate (B1630785) Receptor Research Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), involved in a wide array of functions including learning, memory, and synaptic plasticity. Glutamate exerts its effects through two main classes of receptors: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). While iGluRs mediate fast excitatory neurotransmission, mGluRs are G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission through various intracellular signaling pathways.mdpi.com

Metabotropic glutamate receptors are divided into three groups based on sequence homology, signal transduction mechanisms, and pharmacological profiles. Group I mGluRs, consisting of mGluR1 and mGluR5, are coupled to the activation of phospholipase C and the inositol (B14025) triphosphate/Ca²⁺ pathway. mdpi.comnih.gov Due to their widespread distribution and involvement in numerous neuronal processes, including those implicated in neuropsychiatric and neurodevelopmental disorders, Group I mGluRs, especially mGluR5, have become a major focus for pharmaceutical research and drug development. mdpi.com Targeting allosteric binding sites on these receptors has shown particular promise for achieving greater subtype selectivity and potentially improved therapeutic profiles compared to targeting the orthosteric site where glutamate binds. mdpi.com

Role of SIB 1893 as a Key Research Tool in Glutamatergic System Studies this compound's properties as a selective, noncompetitive antagonist of mGluR5 have established it as a valuable research tool for studying the glutamatergic system.mdpi.comfrontiersin.orgnih.govnih.govwikipedia.orgwikipedia.orgBy selectively blocking the activity of mGluR5, researchers can probe the physiological roles of this specific receptor subtype in various neuronal circuits and behaviors. Studies utilizing this compound have contributed to understanding the involvement of mGluR5 in processes such as synaptic plasticity and neurotransmission modulation.mdpi.comfrontiersin.orgnih.govwikipedia.orgwikipedia.orgnih.gov

Furthermore, this compound has been employed in investigating the potential therapeutic implications of targeting mGluR5 in various neurological and psychiatric conditions. For instance, it has been used in studies exploring the role of mGluR5 in excitotoxicity, a process implicated in neurodegenerative disorders. uni-regensburg.de Research using this compound, often in parallel with other mGluR5 antagonists like MPEP, has provided insights into the contribution of mGluR5 to neuronal damage in models of conditions like epilepsy and neurodegenerative diseases. uni-regensburg.defrontiersin.orgresearchgate.net While primarily characterized as an mGluR5 antagonist, some studies have also indicated that this compound can act as a positive allosteric modulator of mGluR4, adding another dimension to its utility as a pharmacological probe. nih.govwikipedia.orgwikipedia.org This dual activity, although its potency at mGluR4 is noted as relatively low, highlights the complexity of allosteric modulation and provides a tool for investigating potential interactions between different mGluR subtypes. nih.gov The use of this compound in diverse experimental settings underscores its importance in unraveling the intricate functions of metabotropic glutamate receptors and their potential as therapeutic targets. mdpi.comfrontiersin.orgnih.govnih.govwikipedia.orgwikipedia.orgnih.gov

Detailed Research Findings (Example Data Table based on search results):

Based on the search results, this compound has been characterized by its activity at mGluR5 and other mGluR subtypes. A key finding relates to its potency and selectivity.

| Receptor Subtype | Activity Type | IC₅₀ or Activity (>) | Reference |

| hmGluR5a | Noncompetitive Antagonist | 0.3 μM (IC₅₀) | |

| hmGluR5a | Inhibition of Glutamate-induced [Ca²⁺]i | 0.29 μM (IC₅₀) | nih.gov |

| hmGluR1b | Activity | > 100 μM | nih.gov |

| hmGluR2 | Activity | > 100 μM | |

| hmGluR6 | Activity | > 100 μM | |

| hmGluR7 | Activity | > 100 μM | |

| hmGluR8 | Activity | > 100 μM | |

| mGluR4 | Positive Allosteric Modulator | Low Potency/Efficacy | nih.gov |

Note: The values presented are based on the provided search snippets and may represent specific experimental conditions (e.g., hmGluR5a expressed in cell lines). The "Activity (>)" indicates that activity was tested and found to be above a certain concentration.

Structure

2D Structure

3D Structure

Properties

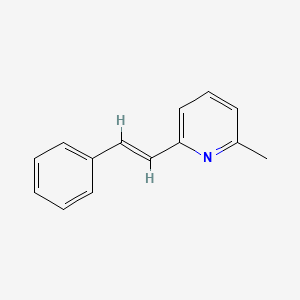

IUPAC Name |

2-methyl-6-[(E)-2-phenylethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISOFUCTXZKSOQ-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017353 | |

| Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7370-21-0, 6266-99-5 | |

| Record name | SIB 1893 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002607995 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIB 1893 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIB-1893 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X2F5X24UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Receptor Specific Interactions of Sib 1893

Distinct Modulatory Actions on Metabotropic Glutamate (B1630785) Receptors (mGluRs)

SIB 1893 exhibits distinct modulatory effects on different mGluR subtypes, acting as a non-competitive antagonist at mGluR5 and a positive allosteric modulator at mGluR4. nih.govacs.orgwikipedia.orguni-regensburg.deif-pan.krakow.pluni-regensburg.demedchemexpress.comnih.govmedchemexpress.comnih.gov

Elucidation of Molecular and Cellular Mechanisms of Sib 1893 Action

Mechanistic Insights into mGluR5 Allosteric Antagonism by SIB 1893

This compound functions as a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). wikipedia.orgsigmaaldrich.com Non-competitive antagonism indicates that this compound does not compete directly with glutamate for the orthosteric binding site but rather binds to an allosteric site, thereby inhibiting receptor function. acs.orgnih.gov

Studies have shown that this compound effectively inhibits phosphoinositide (PI) hydrolysis induced by mGluR5 agonists like (RS)-2-chloro-5-hydroxyphenylglycine (CHPG). nih.govnih.govnih.gov This inhibition of PI hydrolysis serves as a key indicator of its mGluR5 antagonist activity. nih.govnih.govnih.gov The concentration of this compound required to abolish agonist-induced PI hydrolysis is notably lower than that needed for certain other effects, such as neuroprotection, suggesting distinct mechanisms may be involved in these different outcomes. nih.gov

This compound displays high selectivity for mGluR5 over other mGluR subtypes. For instance, it shows significantly higher potency at human mGluR5 (hmGluR5) compared to hmGluR1b, hmGluR2, hmGluR6, hmGluR7, and hmGluR8.

Mechanistic Basis of mGluR4 Positive Allosteric Modulation by this compound

In addition to its mGluR5 antagonist activity, this compound also acts as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 4 (hmGluR4). wikipedia.orgwikipedia.orgnih.govnih.gov As a PAM, this compound enhances the activity of the mGluR4 receptor when an orthosteric agonist, such as L-2-amino-4-phophonobutyrate (L-AP4) or L-glutamate, is bound. nih.govnih.gov This positive modulation is dependent on the activation of the receptor by an orthosteric ligand and is blocked by competitive mGluR4 antagonists. nih.govnih.gov

Research has investigated the effect of this compound on the binding of orthosteric ligands to mGluR4. Studies using [³H]L-AP4 binding have shown that this compound can increase the affinity (decrease the KD) of the orthosteric ligand L-AP4 for hmGluR4. nih.govnih.gov For example, at a concentration of 100 µM, this compound caused a two-fold decrease in the KD of [³H]L-AP4 binding. nih.govnih.gov Importantly, this compound did not affect the maximum number of binding sites (Bmax) and did not displace [³H]L-AP4 binding, consistent with an allosteric mechanism rather than direct competition for the orthosteric site. nih.govnih.govscispace.com

The positive allosteric modulation by this compound on mGluR4 can be described within the framework of allosteric ligand-receptor cooperativity models. wikipedia.orgacs.orgsigmaaldrich.comebi.ac.uknih.govwikipedia.org These models involve the formation of ternary complexes between the receptor, the orthosteric ligand, and the allosteric modulator. nih.gov The interaction between the allosteric modulator (this compound) and the receptor influences the binding and/or efficacy of the orthosteric ligand (L-AP4 or glutamate). acs.orgnih.gov

In the case of this compound and hmGluR4, the data suggest that this compound increases the intrinsic efficacy of L-AP4 by enhancing its affinity for the activated state of the receptor when this compound is also bound. nih.gov This is consistent with models where the allosteric modulator positively influences the cooperativity between the orthosteric binding site and the receptor activation state. nih.gov The leftward shift observed in the concentration-response curves for L-AP4 in the presence of this compound further supports this positive cooperativity, indicating that a lower concentration of the orthosteric agonist is required to achieve a given level of response. nih.gov

Impact of this compound on Orthosteric Ligand Affinity and Binding Parameters

Downstream Intracellular Signaling Cascades Influenced by this compound

Metabotropic glutamate receptors, including mGluR4 and mGluR5, are G protein-coupled receptors (GPCRs) that modulate intracellular signaling pathways upon activation. sigmaaldrich.comnih.govwikipedia.org this compound, by modulating the activity of these receptors, consequently influences these downstream cascades.

Group III mGluRs, such as mGluR4, are predominantly coupled to Gi/o proteins. nih.gov Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). ebi.ac.uknih.govwikipedia.orgyeastgenome.org This inhibition results in a decrease in intracellular cAMP levels. ebi.ac.uknih.govwikipedia.orgyeastgenome.org

As a positive allosteric modulator of mGluR4, this compound enhances the ability of orthosteric agonists like L-AP4 to inhibit forskolin-stimulated cAMP formation in cells expressing hmGluR4. nih.govnih.gov While this compound alone may show some inhibitory effect on cAMP formation at higher concentrations, its potentiating effect on agonist-induced inhibition is a key aspect of its mGluR4 PAM activity. nih.gov Studies using [³⁵S]GTPγS binding, which measures G protein activation, have shown that the effects of this compound are dependent on the presence of an orthosteric agonist, indicating that it enhances agonist-mediated G protein coupling. nih.govnih.gov

Group I mGluRs, including mGluR5, are primarily coupled to Gq/11 proteins. acs.orgsigmaaldrich.comnih.gov Activation of Gq/11 proteins leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositides (PI) to produce inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). sigmaaldrich.comnih.govoup.com This process, known as phosphoinositide hydrolysis, results in the mobilization of intracellular calcium. sigmaaldrich.com

This compound, as a selective mGluR5 antagonist, inhibits agonist-induced phosphoinositide hydrolysis. wikipedia.orgsigmaaldrich.comnih.govnih.govnih.govoup.com This inhibition is a direct consequence of its ability to allosterically antagonize mGluR5 activity, preventing the receptor from effectively coupling to the Gq/11-PLC pathway and thus blocking the downstream cascade leading to PI hydrolysis and calcium release. nih.govnih.govnih.gov

Compound Names and PubChem CIDs

Interactive Data Tables:

Dmaxnih.govnih.govnih.govnih.govnih.govnih.govModulation of Intracellular Calcium Dynamics by this compound

Intracellular calcium ([Ca2+]i) is a critical second messenger involved in numerous cellular processes, including neurotransmission and synaptic plasticity. Group I mGluRs, which include mGluR5, are coupled to Gq/11 proteins, leading to the activation of phospholipase C and the subsequent hydrolysis of phosphoinositides. fishersci.com This cascade results in the generation of inositol 1,4,5-trisphosphate (IP3), which triggers the release of calcium from intracellular stores, thereby increasing [Ca2+]i. fishersci.com

This compound, acting as a non-competitive antagonist of mGluR5, interferes with this signaling pathway. Studies have demonstrated that this compound inhibits the increases in [Ca2+]i evoked by mGluR5 agonists such as glutamate or (S)-3,5-dihydroxyphenylglycine (DHPG). wikipedia.orgwikipedia.orguni.lu For instance, in cell lines expressing human mGluR5a, this compound was shown to block glutamate-induced [Ca2+]i responses with an IC50 value of 0.29 μM. wikipedia.org This effect was found to be selective for mGluR5, with significantly lower potency observed at other mGluR subtypes like mGluR1. wikipedia.org

Further research in cultured rat cortical neurons revealed that this compound substantially inhibited DHPG-evoked [Ca2+]i signals. wikipedia.orgwikipedia.org These findings highlight the ability of this compound to modulate intracellular calcium dynamics by blocking the activation of mGluR5, thereby preventing the receptor-mediated release of calcium from internal stores.

The following table summarizes representative data on the inhibition of mGluR5-mediated calcium responses by this compound:

| Target Receptor | Agonist Used | Assay System | This compound IC50 (μM) | Reference |

| hmGluR5a | Glutamate | Intracellular Ca2+ mobilization | 0.29 | wikipedia.org |

| mGluR5 | DHPG | Intracellular Ca2+ signals (neurons) | Substantial inhibition (IC50 not explicitly stated in snippet) | wikipedia.orgwikipedia.org |

Preclinical Investigations of Sib 1893 in Neuropathological and Physiological Contexts

Neuroprotective Efficacy of SIB 1893

Preclinical research has explored the neuroprotective effects of this compound in various models of neuronal damage uni-regensburg.denih.govfrontiersin.org. These investigations suggest that selective blockade of mGlu5 receptors may represent a viable strategy for developing neuroprotective agents uni-regensburg.denih.gov.

Protection Against Excitotoxicity (e.g., NMDA-Induced Neuronal Damage, Quinolinic Acid Toxicity)

This compound has demonstrated neuroprotective activity against excitotoxicity induced by agonists of ionotropic glutamate (B1630785) receptors, such as N-methyl-D-aspartate (NMDA) and quinolinic acid uni-regensburg.denih.gov. In cortical cultures, this compound was found to be neuroprotective against NMDA toxicity in a concentration-dependent manner uni-regensburg.de. Studies involving local infusion of quinolinic acid into the rat striatum showed that co-administration of this compound dramatically reduced the lesion volume uni-regensburg.de.

It has been suggested that the neuroprotective effects of this compound against NMDA or glutamate-induced toxicity may involve modulation of NMDA receptor activity, in addition to its mGluR5 antagonism nih.gov. While this compound acts as an effective mGluR5 antagonist, it also appears to significantly modulate NMDA receptor activity, which could contribute to its neuroprotective effects nih.gov.

Data from studies on excitotoxicity:

| Model | Inducing Agent | This compound Effect | Reference |

| Cortical Cultures | NMDA | Neuroprotective (concentration-dependent) | uni-regensburg.de |

| Striatum (in vivo) | Quinolinic Acid | Reduced lesion volume | uni-regensburg.de |

| Organotypic Hippocampal Slice Cultures | trans-ACPD | Neuroprotective | nih.govcapes.gov.br |

Attenuation of β-Amyloid Peptide-Induced Neurotoxicity by this compound

Neuroprotection by mGlu5 receptor antagonists, including this compound, has also been observed in cortical cultures exposed to toxic concentrations of β-amyloid peptide uni-regensburg.denih.gov. These findings suggest that mGlu5 receptors may play a role in β-amyloid-induced neuronal death uni-regensburg.denih.govfrontiersin.org. Studies have indicated that mGluR5 antagonists are neuroprotective against β-amyloid toxicity in culture nih.gov.

Modulation of Methamphetamine Neurotoxicity by this compound

Selective blockade of mGlu5 receptors by this compound has been shown to be protective against methamphetamine-induced neurotoxicity jneurosci.orgnih.gov. Methamphetamine treatment leads to degeneration of striatal dopaminergic terminals, which was attenuated by systemic administration of this compound in mice jneurosci.orgnih.gov. This compound attenuated the reduction in striatal dopamine (B1211576) (DA), DOPAC, and HVA levels induced by methamphetamine jneurosci.orgnih.gov. The effects of methamphetamine on striatal TH, DAT, or GFAP immunoreactivity were also markedly reduced in mice injected with this compound nih.gov. This neuroprotection does not appear to be due to a reduction in methamphetamine-stimulated DA release or changes in body temperature jneurosci.org. The functional partnership between NMDA and mGlu5 receptors may be necessary for the development of excitotoxic death induced by methamphetamine jneurosci.orgnih.gov.

Data from studies on methamphetamine neurotoxicity:

| Model | Inducing Agent | This compound Effect | Reference |

| Striatum (in vivo, mice) | Methamphetamine | Attenuated degeneration of dopaminergic terminals, reduced loss of DA, DOPAC, HVA | jneurosci.orgnih.gov |

Anticonvulsant Properties of this compound

This compound has been investigated for its anticonvulsant properties in experimental models of epilepsy wikipedia.org.

Efficacy of this compound in Amygdala-Kindled Seizure Models

In amygdala-kindled rats, a model of partial complex seizures, this compound has shown anticonvulsant activity nih.govif-pan.krakow.pl. While this compound alone at a dose of 40 mg/kg shortened the afterdischarge duration, it was ineffective on other seizure parameters nih.gov. However, when combined with oxcarbazepine (B1677851) at ineffective doses, this compound significantly reduced seizure and afterdischarge durations nih.gov. This suggests that combinations of this compound with conventional antiepileptic drugs may offer a novel therapeutic approach nih.gov.

Data from amygdala-kindling studies:

| Model | This compound Alone (40 mg/kg) | This compound + Oxcarbazepine (ineffective doses) | Reference |

| Amygdala-kindled rats | Shortened afterdischarge duration | Reduced seizure and afterdischarge durations | nih.gov |

Effects of this compound on Chemically-Induced Convulsions (e.g., Pentylenetetrazole)

Studies investigating the effects of this compound on chemically-induced convulsions have yielded varied results depending on the model. In mice, this compound administered at doses ranging from 0.25 to 10 mg/kg did not influence pentylenetetrazole-induced convulsions nih.govresearchgate.net. Furthermore, this compound did not affect the protective action of several conventional antiepileptic drugs in this model nih.gov. However, in the electroshock seizure threshold test in mice, this compound exhibited both pro- and anticonvulsive properties depending on the dose, lowering the threshold at lower doses and raising it at a higher dose nih.gov.

Data from chemically-induced convulsion studies:

| Model | Inducing Agent | This compound Effect | Reference |

| Mice | Pentylenetetrazole | No influence on convulsions (0.25-10 mg/kg) | nih.govresearchgate.net |

| Mice (Electroshock Threshold Test) | Electroshock | Lowered threshold (0.5-2 mg/kg), Raised threshold (40 mg/kg) | nih.gov |

Therapeutic Potential of this compound in Specific Neurological Disorders

Excessive glutamatergic signaling within the basal ganglia is implicated in the progression of Parkinson's disease (PD) and the emergence of dyskinesia associated with long-term L-DOPA treatment. nih.gov Pharmacological modulation of glutamatergic transmission is a key focus for research into novel non-dopaminergic agents for PD. nih.gov

Research into this compound in Parkinson's Disease (e.g., Levodopa-Induced Dyskinesia)

Preclinical studies have explored the potential of this compound in models of Parkinson's disease, particularly concerning Levodopa-Induced Dyskinesia (LID). The first evidence for the therapeutic potential of mGlu₅ antagonists in PD-LID was presented using this compound to ease LIDs in MPTP-lesioned monkeys. nih.gov Consistent with the hypothesis that counteracting pathological hyperactivity in the basal ganglia may alleviate motor symptoms and potentially slow disease progression, treatment with mGlu₅ non-competitive antagonists (NAMs) like MPEP and this compound has been shown to reduce nigrostriatal damage in response to MPTP in mice. nih.govdoi.org Both MPEP and this compound also attenuated methamphetamine-induced nigrostriatal toxicity in mice. nih.gov

While this compound was initially identified as a relatively weak mGlu₅ antagonist, subsequent research highlighted its activity as a PAM of the mGlu₄ receptor. nih.gov Antagonism of the mGlu₅ receptor has been confirmed by other studies using different compounds, showing attenuation of LID in 6-OHDA lesioned rats and MPTP-lesioned monkeys. nih.gov

Exploration of this compound in Fragile X Syndrome

Fragile X syndrome (FXS) is the most common single gene cause of mental retardation and is associated with mutations in the FMR1 gene. oup.comjhu.edu Research in Fmr1 knockout mice, a model for fragile X mental retardation, has suggested the potential therapeutic value of drugs that modulate mGlu₅ function. oup.com Studies have investigated the anticonvulsant activity of mGlu₅ antagonists, including this compound, in the context of FXS models. oup.comjhu.edu The "mGluR theory" of fragile X proposes that in the absence of the fragile X mental retardation protein (FMRP), unchecked mGluR-dependent protein synthesis contributes to the disease pathogenesis. jhu.edunih.gov This theory supports the investigation of group I mGluR antagonists in treating FXS. jhu.edu

Considerations of this compound in Huntington's Disease Models

Huntington's disease (HD) is a neurodegenerative disorder characterized by motor deficits, cognitive decline, and psychiatric changes. nih.gov Preclinical studies in HD mouse models have indicated that mGlu₅ contributes to neurodegeneration via conserved mechanisms. nih.gov This suggests that antagonism of mGlu₅ could be an effective approach to potentially reverse the progression of neurodegeneration by activating autophagy. nih.gov While the search results mention mGlu₅ antagonists and their potential in HD models, specific detailed findings directly referencing this compound's effects in these models were not prominently found within the provided snippets. However, the broader context of mGlu₅ antagonism in HD models is relevant to the potential considerations for this compound given its activity at this receptor. wikipedia.orgtandfonline.com

Implications of this compound for Psychiatric Disorders

Several studies suggest a role for mGlu₅ receptors in the modulation of mood disorders such as anxiety. acs.org

Role of this compound in Anxiety Models

Metabotropic glutamate receptor 5 (mGlu₅) has been identified as a potential target for novel anxiolytic agents. researchgate.net this compound was among the first selective, noncompetitive antagonists of mGlu₅ receptors to be reported. researchgate.netcore.ac.uk While other mGlu₅ antagonists like MPEP and fenobam (B1672515) have shown potent anti-anxiety properties in rodent models of anxiety tests, including stress-induced hyperthermia, Vogel conflict, Geller-Seifter conflict, and conditioned emotional response, the direct role and detailed findings for this compound in these specific anxiety models were not extensively detailed in the provided search results. acs.orgcore.ac.uk However, its classification as an mGlu₅ antagonist suggests its relevance in this area of research. nih.gov

Research into this compound in Schizophrenia Pathophysiology

Glutamatergic dysfunction, particularly involving NMDA and metabotropic glutamate receptors, is implicated in the pathophysiology of schizophrenia. researchgate.netuu.nl mGlu₅ receptors are widely expressed in the central nervous system and regulate the activity of cells involved in the pathophysiology of schizophrenia, such as cortical GABAergic interneurons and microglial cells. frontiersin.org Selective mGlu₅ PAMs are under development for the treatment of schizophrenia and have the potential to act as disease modifiers. frontiersin.org The discovery of selective mGlu₅ NAMs, including this compound, contributed to the development of compounds for mGlu receptor subtypes that have advanced into preclinical and clinical development for neuropsychiatric disorders. nih.gov While this compound was one of the early mGlu₅ antagonists discovered, more recent research in schizophrenia has focused on mGlu₅ PAMs and other mGlu receptor subtypes. jhu.edunih.gov

Consideration of this compound in Depression Research

Preclinical and clinical studies suggest the involvement of glutamate in depression. researchgate.net Metabotropic glutamate receptors, particularly mGlu5 receptors, have emerged as potential therapeutic targets for psychiatric disorders, including depression. researchgate.netnih.gov this compound is recognized as one of the early selective, noncompetitive antagonists of metabotropic glutamate receptor type 5. researchgate.netresearchgate.netnih.govmdpi.com

The antidepressant potential of mGlu5 receptor antagonists has been investigated using selective negative allosteric modulators such as MPEP and MTEP. These compounds have demonstrated antidepressant-like effects in various animal models, including forced swim and tail suspension tests, commonly used despair models. The effects of MPEP in the forced swim test were shown to be dependent on the presence of mGlu5 receptors, as these effects were not observed in knockout mice lacking mGlu5 receptors.

While the precise neuronal mechanisms underlying the antidepressant effects of mGlu5 receptor antagonists are not fully elucidated, interactions between mGlu5 and NMDA receptors have been proposed. The mGlu5 receptor is known to positively regulate NMDA receptor function, suggesting that mGlu5 receptor blockade might negatively impact NMDA receptor function. This is of interest because NMDA receptor antagonists, such as ketamine, have shown rapid and effective antidepressant effects in both animal models and clinical studies.

Investigation of this compound in Pain and Nociception Mechanisms (e.g., Mechanical Allodynia)

Metabotropic glutamate receptors are widely distributed in pain centers of the brain and spinal cord and are implicated in nociceptive processing. nih.gov All mGlu receptor subtypes, with the exception of mGlu6 receptors, are involved in the pain neuraxis. nih.gov mGlu5 receptors are expressed in these pain pathways and in non-neuronal cells like astrocytes and microglia, which also play a role in pain. nih.gov

Chronic pain involves "nociceptive sensitization," an amplification of pain transmission leading to features like mechanical allodynia. nih.gov Several mGluR1 antagonists have shown antinociceptive effects in various pain models, including those involving mechanical allodynia. nih.gov

While mGluR5 antagonists are recognized for their potential in pain syndromes nih.gov, and mGluR5 expression has been identified in areas related to pain processing, such as the trigeminal ganglion and dental pulp where it mediates inflammatory nociception unipv.itwjgnet.com, direct preclinical studies specifically detailing the effects of this compound on mechanical allodynia were not prominently found in the provided search results. However, given its classification as a selective mGluR5 antagonist researchgate.netresearchgate.net, research on other mGluR5 antagonists in pain models is relevant to understanding the potential role of this compound in nociception. Studies have shown that selective mGluR5 antagonists like MPEP and SIB-1893 can decrease NMDA or glutamate-mediated neuronal toxicity, which is a mechanism potentially relevant to pain pathways. frontiersin.orgunipv.it

Peripheral Systemic Effects and mGluR Localization Studies Related to this compound

Beyond the central nervous system, mGluR5 receptors are also present in various peripheral tissues, and preclinical studies have investigated the systemic effects of mGluR5 modulation by compounds like this compound in these contexts. researchgate.netwjgnet.com

Role of this compound in Gastrointestinal Tract mGluR5 Modulation

mGluR5 expression has been observed in different regions of the gastrointestinal tract and accessory digestive organs. researchgate.netwjgnet.com Studies have demonstrated the involvement of mGluR5 in various gastrointestinal functions and pathologies, including the control of intestinal inflammation, visceral pain, and the epithelial barrier function. wjgnet.com

Experimental and human studies have indicated that mGluR5 blockade can reduce transient lower esophageal sphincter relaxation and reflux episodes. wjgnet.com While this compound is noted as an mGluR5 antagonist in the context of gastrointestinal mGluR5 localization researchgate.netresearchgate.netunipv.itwjgnet.com, specific detailed studies on the direct role or effects of this compound in modulating gastrointestinal tract function were not extensively detailed in the provided search results beyond its general classification as an mGluR5 antagonist relevant to this system.

Influence of this compound on Thermoregulation in vivo

Studies in freely moving rats have investigated the effect of systemically administered this compound on body temperature. These studies reported that this compound significantly decreased body temperature in a dose-dependent manner. jpccr.eu

Specifically, this compound at a dose of 30 mg/kg was found to considerably lower body temperature in rats, with the effect observed from 90 to 180 minutes after administration. jpccr.eu Lower doses (10 and 20 mg/kg) did not produce this effect. The maximal reduction in body temperature observed did not exceed 1°C.

There is some discussion regarding the mechanisms underlying this compound-induced hypothermia. Excitatory amino acids are known to be involved in thermoregulation. jpccr.euicm.edu.pl NMDA has been shown to increase temperature in rats, while some NMDA receptor antagonists reduce this increase. jpccr.eu this compound has been reported to protect cultured rat cortical cells against glutamate- and NMDA-evoked neurotoxicity, suggesting a blockade of NMDA receptor-mediated neurotoxicity. frontiersin.orgjpccr.eu This has led to the suggestion that this compound might produce its hypothermic effect through a combination of both NMDA and mGlu5 receptor-mediated antagonism. jpccr.eu Given that non-selective NMDA receptor antagonists can produce a hypothermic effect in rodents, it is plausible that both mechanisms contribute to the observed reduction in body temperature with this compound. jpccr.eu

Comparing this compound to other mGluR5 antagonists like MPEP in terms of thermoregulatory effects, some studies suggest that this compound may be less potent in inducing hypothermia than MPEP.

Here is a summary of the thermoregulatory effects of this compound in rats:

| Compound | Dose (mg/kg, i.p.) | Effect on Body Temperature | Time Post-Administration | Reference |

| This compound | 10 | No significant effect | 90-180 min | |

| This compound | 20 | No significant effect | 90-180 min | |

| This compound | 30 | Significant decrease | 90-180 min | jpccr.eu |

Further studies are needed to fully elucidate the precise molecular mechanisms by which this compound influences thermoregulation in experimental animals.

Advanced Research in Sib 1893 Analogues and Comparative Pharmacology

Comparative Analysis of SIB 1893 with Structurally Related and Unrelated mGluR Modulators

Comparative studies are essential to understand the specific pharmacological profile of this compound relative to other compounds that interact with mGluR5. These comparisons highlight distinctions in their mechanisms of action, binding sites, and functional outcomes, particularly in behavioral models.

Functional and Mechanistic Differentiation from SIB-1757, MPEP, and MTEP

This compound, along with MPEP and MTEP, are recognized as non-competitive antagonists or negative allosteric modulators (NAMs) of mGluR5. guidetomalariapharmacology.orgfishersci.comnih.govwikipedia.org SIB-1757 is also described as a selective, non-competitive antagonist of mGluR5. nih.gov Despite targeting the same receptor subtype, these compounds exhibit notable differences in their functional effects, particularly in behavioral assays.

Early research indicated that this compound and MPEP demonstrated anxiolytic-like effects in various behavioral models, whereas SIB-1757 did not produce similar outcomes in these specific tests. nih.govchemicalbook.comwikipedia.org This differentiation in behavioral profiles suggests potential underlying differences in their precise mechanisms of action or interaction with the mGluR5 receptor complex, even if they are all classified as non-competitive antagonists. nih.gov this compound and MPEP were found to be active in different behavioral tests compared to SIB-1757. chemicalbook.com

Mechanistically, this compound and MPEP are considered prototypical NAMs that bind to an allosteric site located within the transmembrane domain of the mGluR5 receptor, distinct from the orthosteric glutamate (B1630785) binding site. nih.gov Targeting this allosteric site offers advantages, such as potentially greater subtype selectivity compared to targeting the highly conserved orthosteric site. amazonaws.com While SIB-1757 is also a non-competitive antagonist, the specific details of its binding site relative to the allosteric site occupied by this compound and MPEP are not as extensively described in the provided context, contributing to the mechanistic differentiation observed in functional studies. nih.gov MTEP, identified through structure-activity relationship studies on MPEP, is generally considered more potent and selective than MPEP as an mGluR5 antagonist. researchgate.net

Furthermore, this compound has also been found to act as a positive allosteric modulator (PAM) of the mGluR4 receptor, adding another layer of complexity to its pharmacological profile and differentiating it from compounds solely targeting mGluR5. guidetomalariapharmacology.orgctdbase.org Studies have shown that this compound and MPEP had no effect on mGluR2-expressing cells, further highlighting their selectivity profiles. amazonaws.com

A comparative overview of their activity at mGluR5 is presented below:

| Compound | mGluR5 Activity | Selectivity Notes | Reference |

| This compound | Non-competitive antagonist (NAM) | Selective for mGluR5 over several other mGluRs; also mGluR4 PAM | guidetomalariapharmacology.orgctdbase.org |

| SIB-1757 | Non-competitive antagonist | Selective for mGluR5 over several other mGluRs | nih.gov |

| MPEP | Non-competitive antagonist (NAM) | Early selective mGluR5 antagonist | guidetomalariapharmacology.orgwikipedia.org |

| MTEP | Selective allosteric antagonist (NAM) | More potent and selective than MPEP for mGluR5 | researchgate.net |

This compound demonstrates high selectivity for the mGlu5 receptor subtype, showing significantly lower activity at other mGluR subtypes such as hmGlu1b, hmGlu2, hmGlu6, hmGlu7, and hmGlu8. ctdbase.org The IC50 value for this compound at hmGlu5 is reported as 0.3 μM, while at the other tested subtypes, it is greater than 100 μM. ctdbase.org

In vitro Activity of this compound at Human mGluR Subtypes

| Receptor Subtype | IC50 (μM) | Reference |

| hmGlu5 | 0.3 | ctdbase.org |

| hmGlu1b | > 100 | ctdbase.org |

| hmGlu2 | > 100 | ctdbase.org |

| hmGlu6 | > 100 | ctdbase.org |

| hmGlu7 | > 100 | ctdbase.org |

| hmGlu8 | > 100 | ctdbase.org |

Strategies for Lead Optimization and Novel this compound Analog Development

The discovery of this compound and other early mGluR5 NAMs like MPEP paved the way for extensive research into developing novel compounds with improved potency, selectivity, and pharmacokinetic properties. Strategies for lead optimization have focused on understanding the interaction of these molecules with the mGluR5 allosteric site and rationally designing derivatives.

Rational Design and Synthesis of Derivatives for Enhanced Potency and Selectivity

Rational design approaches for developing this compound analogues and other mGluR5 NAMs are heavily reliant on understanding the structure-activity relationships (SAR) and the characteristics of the allosteric binding site. this compound and MPEP served as initial lead compounds in these efforts.

Studies involving site-directed mutagenesis and computational modeling have been employed to understand how diverse allosteric modulators, including those based on scaffolds like this compound, bind to the common mGluR5 allosteric site. This research has revealed common binding modes where ligands are positioned parallel to transmembrane helices 3 and 7. By understanding these interactions, medicinal chemists can rationally design modifications to the this compound scaffold to enhance binding affinity and selectivity for mGluR5 over other receptor subtypes.

The synthesis of derivatives involves systematically modifying different regions of the lead molecule's structure and evaluating the impact of these changes on potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds. acs.org The goal is to develop analogues that retain or improve the desired mGluR5 modulatory activity while minimizing off-target effects and improving properties like brain penetration and metabolic stability.

Exploration of Molecular Switches and Allosteric Pharmacology Shifts in this compound Scaffold Modifications

A significant aspect of research into mGluR allosteric modulators, including those derived from scaffolds like this compound, is the phenomenon of "molecular switches." This refers to how subtle structural changes in an allosteric ligand can lead to dramatic shifts in its pharmacological profile, potentially converting a NAM into a positive allosteric modulator (PAM), a neutral allosteric ligand (NAL), or even affecting subtype selectivity.

The allosteric site of mGluR5 is complex, and the precise way a ligand interacts with residues and potential water networks within this site can influence the resulting receptor conformation and functional outcome. Modifications to the this compound scaffold can explore these molecular switches. For example, closely related structures have been shown to exhibit different pharmacological modes, such as this compound acting as an mGlu5 NAM while a related compound, TCN 238, functions as an mGlu4 PAM. This highlights the sensitivity of the allosteric site to minor structural variations.

Exploring these shifts in pharmacology is crucial for developing a diverse toolkit of mGluR modulators with tailored properties. By systematically modifying the this compound structure and analyzing the resulting changes in allosteric modulation, researchers can gain deeper insights into the structural determinants of NAM activity, PAM activity, and subtype selectivity. This knowledge guides the development of novel analogues with predictable pharmacological profiles for specific therapeutic applications. The complexity of SAR in allosteric modulators, where small changes can lead to a complete loss of activity or a shift in pharmacology, remains a challenge in drug discovery.

Structure Activity Relationship Sar and Ligand Receptor Interaction Studies of Sib 1893

Elucidation of SAR for SIB 1893's mGluR5 Antagonist Activity

This compound [(E)-2-methyl-6-(2-phenylethenyl)pyridine] was identified as a selective, non-competitive antagonist of human mGluR5 (hmGluR5) through high-throughput screening. nih.govresearchgate.netacs.org It demonstrated an IC50 value of 0.29 μM at hmGluR5 in functional assays measuring glutamate-induced intracellular Ca2+ responses, with significantly lower activity at other mGluR subtypes like hmGluR1 (>100 μM). nih.govresearchgate.netacs.org This selectivity profile was a key finding in early studies. nih.govresearchgate.netacs.org

This compound, along with SIB-1757, were among the first selective non-competitive mGluR5 antagonists discovered. nih.govmdpi.comnih.govresearchgate.net Subsequent SAR studies around these initial compounds led to the development of more potent and selective mGluR5 negative allosteric modulators (NAMs), such as MPEP and MTEP. nih.govmdpi.comunipv.itnih.gov These later compounds, while structurally related to this compound, often exhibited improved potency and pharmacokinetic profiles. nih.govmdpi.comnih.gov The core pyridine (B92270) ring and the styryl group appear to be important structural elements for mGluR5 antagonism, although specific modifications to these moieties and linkers significantly influence potency and selectivity. researchgate.net

Determinants of SAR for this compound's mGluR4 Positive Allosteric Modulator Activity

In addition to its activity at mGluR5, this compound has been found to act as a positive allosteric modulator (PAM) of the human mGluR4 (hmGluR4). tocris.comnih.govnih.govnih.govgoogle.comtandfonline.com Studies have shown that this compound enhances the potency and efficacy of the orthosteric agonist L-AP4 at hmGluR4 in functional assays like GTPγS binding and cAMP accumulation. nih.gov This potentiation effect was dependent on receptor activation by an orthosteric agonist and was blocked by a competitive mGluR4 antagonist. nih.gov

While this compound was one of the first compounds identified with mGluR4 PAM activity, its potency and efficacy at mGluR4 are relatively low compared to later-generation mGluR4 PAMs. nih.govnih.govtandfonline.com The structural features of this compound that confer mGluR4 PAM activity are distinct from those responsible for mGluR5 antagonism, although the exact SAR for mGluR4 PAM activity of this compound itself is not as extensively documented as for its mGluR5 activity. However, the observation that structurally similar compounds like MPEP also exhibit this dual activity suggests some overlap or close proximity of the allosteric binding sites or shared structural requirements for modulation across these receptor subtypes. nih.govnih.govnih.govtandfonline.comfrontiersin.org

Pharmacophore Mapping and Ligand Recognition Determinants for this compound Binding Sites

Pharmacophore mapping was utilized in the early discovery of this compound to identify compounds with similar activity profiles to initial hits like SIB-1757. nih.govresearchgate.net This approach focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic centers, aromatic rings) of a ligand that are necessary for binding to a receptor. colab.ws The successful identification of this compound through pharmacophore mapping based on SIB-1757 suggests that these two compounds share critical structural features that interact with the mGluR5 allosteric site. nih.govresearchgate.net

For mGluR5 allosteric modulators, including those structurally related to this compound, the binding site is located within the transmembrane domain of the receptor. mdpi.com Studies have aimed to identify the specific amino acid residues within this transmembrane bundle that are critical for ligand recognition and binding affinity. mdpi.comnih.gov While specific details regarding this compound's direct interactions are limited in the provided texts, research on mGluR5 NAMs in general points to a common allosteric site that can accommodate diverse chemotypes. acs.orgmdpi.comacs.org Ligand recognition determinants for mGluR5 allosteric modulators have been investigated through a combination of experimental and computational approaches. acs.orgacs.orgnih.gov

For mGluR4, the allosteric binding site is also located within the transmembrane domain. nih.gov While this compound acts as a PAM at this site, the precise ligand recognition determinants for this compound binding to mGluR4 have been less characterized compared to its interaction with mGluR5. However, the identification of this compound as an mGluR4 PAM indicates the presence of a binding site capable of accommodating its structure and inducing a positive modulation of orthosteric agonist activity. nih.govtandfonline.com

Mutagenesis Studies to Identify Critical Receptor Residues for this compound Interaction

Mutagenesis studies have been instrumental in identifying critical amino acid residues within mGluRs that are involved in the binding and action of allosteric modulators. While direct mutagenesis studies specifically detailing the interaction of this compound with individual residues are not explicitly detailed in the provided snippets, research on mGluR5 and mGluR4 allosteric sites using other ligands provides relevant context.

For mGluR5, site-directed mutagenesis has been used to identify residues critical for the binding of allosteric ligands. acs.orgnih.gov Studies on various mGluR5 allosteric modulators have pointed to several key residues within the transmembrane domain that are important for affinity and cooperativity. acs.orgacs.orgnih.gov These studies, often combined with computational modeling, help to map the allosteric binding pocket and understand how different ligands interact with specific residues. acs.orgacs.orgnih.gov

For mGluR4, mutagenesis studies have also been employed to investigate the allosteric binding site. researchgate.net Comparisons between mGluR1 and mGluR5, and between Group I and Group II/III mGluRs, using chimeric receptors and point mutations have helped to localize allosteric binding pockets to the transmembrane regions. researchgate.net While this compound's mGluR4 PAM activity is noted, specific mutagenesis data directly linking this compound binding to particular mGluR4 residues is not prominently featured in the search results. However, the general approach of mutagenesis is crucial for understanding the molecular basis of allosteric modulation for compounds like this compound.

Computational Modeling and Docking Approaches for this compound Binding Modes

Computational modeling, including homology modeling and molecular docking, has been applied to predict the binding modes of allosteric modulators to mGluRs. nih.govuni-frankfurt.dersc.org These methods are particularly valuable when experimental structures of the receptor-ligand complex are not available. Homology models of mGluR5 and mGluR4, often based on the structures of other Class C GPCRs or related mGluR subtypes, have been used to create a 3D representation of the receptor binding site. nih.govuni-frankfurt.dersc.org

Molecular docking simulations are then used to predict how a ligand, such as this compound, might fit into the allosteric binding pocket and the potential interactions it might form with surrounding amino acid residues. frontiersin.orgnih.govuni-frankfurt.de Studies using docking approaches for mGluR5 allosteric modulators have aimed to understand the binding poses of different chemotypes within the common allosteric site. acs.orgacs.orgfrontiersin.orgnih.govuni-frankfurt.de These studies can help to rationalize SAR data and guide the design of novel ligands. acs.orguni-frankfurt.de

For mGluR4, computational modeling, including homology modeling and docking, has also been used to investigate ligand binding, particularly given the absence of a resolved mGluR4 protein structure. rsc.org These studies have aimed to identify potential binding pockets and key residues involved in the interaction with mGluR4 ligands, including PAMs. rsc.org While specific computational studies focused solely on the binding mode of this compound to mGluR4 were not detailed, the general application of these techniques is relevant to understanding how this compound might interact with its allosteric binding site on mGluR4. rsc.org

Computational approaches can complement experimental data from SAR and mutagenesis studies to provide a more comprehensive picture of ligand-receptor interactions. acs.orgacs.orgnih.govuni-frankfurt.dersc.org They can help to predict binding affinities, identify potential interaction hotspots, and visualize the likely orientation of the ligand within the binding pocket. nih.govrsc.org

Methodological Approaches in Sib 1893 Research

In Vitro Cellular and Biochemical Assays

In vitro assays provide controlled environments to study the interactions of SIB 1893 with its target receptors and the resulting cellular responses, free from the complexities of in vivo systems.

High-Throughput Screening (HTS) Platforms for this compound Discovery

High-Throughput Screening (HTS) platforms have played a significant role in the discovery of modulators for mGlu receptors, including compounds structurally related to this compound. HTS allows for the rapid assessment of large chemical libraries against specific biological targets. For mGluRs, functional screens measuring changes in intracellular calcium concentration ([Ca2+]i) using fluorescence detection have been employed zhanggroup.orgzhanggroup.org. This approach was instrumental in identifying early mGluR5-selective antagonists like SIB 1757, a compound with structural similarities to this compound zhanggroup.orgzhanggroup.org. While the provided search results highlight HTS as a general method for discovering mGluR modulators and mention this compound in the context of these discoveries, detailed specific HTS data or protocols solely focused on the initial discovery of this compound itself via HTS platforms were not extensively detailed within the provided snippets zhanggroup.orgzhanggroup.orguni.lumetabolomicsworkbench.orgguidetopharmacology.org.

Recombinant Expression Systems (e.g., CHO Cells, BHK Cells) in this compound Characterization

Recombinant expression systems, such as Chinese Hamster Ovary (CHO) cells, Baby Hamster Kidney (BHK) cells, and Human Embryonic Kidney (HEK293) cells, have been widely used to express specific mGluR subtypes cenmed.comciteab.comuni.lu. These systems allow for the study of this compound's interaction with a single, defined receptor subtype without interference from other receptors present in native tissues. For instance, studies characterizing the positive allosteric modulatory effects of this compound on human mGluR4 have utilized membranes from CHO cells transfected with Semliki virus encoding mGluR4a cenmed.comciteab.com. Similarly, HEK293 cells transiently or stably transfected with plasmids encoding specific receptors, including mGlu5a, have been used in radioligand binding assays citeab.com. These recombinant systems are crucial for determining the selectivity and potency of this compound at individual mGluR subtypes. While the search results confirm the use of these cell lines in mGluR research involving compounds like this compound, comprehensive data tables detailing this compound's characterization across various recombinant systems were not provided in the snippets.

Radioligand Binding Assays for this compound Affinity and Selectivity

Radioligand binding assays are fundamental for quantifying the affinity and selectivity of a compound for its target receptor. These assays typically involve incubating cell membranes or tissue homogenates expressing the receptor with a radiolabeled ligand and the test compound (this compound) to determine its ability to compete for binding sites. This compound was characterized as one of the first selective, noncompetitive antagonists for the metabotropic glutamate (B1630785) receptor subtype mGluR5 using in vitro radioligand assays citeab.com. Studies have utilized radiolabeled ligands that bind to the allosteric site of mGluR5, such as [3H]MPEP or [3H]methoxy-PEPy, to investigate the binding properties of mGluR5 negative allosteric modulators (NAMs), a class to which this compound belongs as an antagonist. While the search results confirm the application of radioligand binding assays in the characterization of this compound and related mGluR5 antagonists, detailed binding affinity (Ki) data tables specifically for this compound across a broad panel of receptors were not included in the provided snippets. However, it is noted that for mGlu5 NAMs, potencies and affinities are often well correlated.

Guanosine 5′-O-(3-[35S]thiotriphosphate ([35S]GTPγS) Binding Assays for this compound Efficacy

The [35S]GTPγS binding assay is a widely used functional assay to measure the activation of G protein-coupled receptors (GPCRs), including mGluRs, which are coupled to G proteins citeab.com. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the G protein alpha subunit, and [35S]GTPγS, a non-hydrolyzable analog, can be used to quantify this activation. This assay is particularly useful for assessing the efficacy of agonists and positive allosteric modulators. This compound has been studied using [35S]GTPγS binding assays to evaluate its activity, particularly its positive allosteric modulatory effects on human mGluR4 cenmed.comciteab.com. In the presence of the orthosteric agonist L-AP4, this compound was shown to enhance GTPγS binding, indicating potentiation of mGluR4 activity cenmed.com. Specifically, 100 µM this compound increased GTPγS binding by 3.2-fold over basal activity in the presence of L-AP4, corresponding to a 1.7-fold increase over the maximal L-AP4 response alone cenmed.com. This compound also caused a leftward shift in the L-AP4 concentration-response curve (3.2-fold), demonstrating enhanced potency of the orthosteric agonist cenmed.com. This compound alone did not significantly increase GTPγS binding above basal levels cenmed.com.

Table 1: Effect of this compound on L-AP4-Stimulated [35S]GTPγS Binding at hmGluR4

| Condition | Fold Increase over Basal GTPγS Binding | Fold Increase over Maximal L-AP4 Response | Potency Shift of L-AP4 (Fold) |

| L-AP4 alone | ~1.9 (estimated from text) | 1.0 | 1.0 |

| L-AP4 + 100 µM this compound | 3.2 cenmed.com | 1.7 cenmed.com | 3.2 (Leftward Shift) cenmed.com |

| This compound alone | No significant increase cenmed.com | N/A | N/A |

Note: Data derived from reported findings in search result cenmed.com. Quantitative data points beyond those explicitly stated were not available in the snippets.

In Vivo Animal Research Models

In vivo studies utilizing animal models are crucial for understanding the complex interactions of this compound within a living system. These models allow for the assessment of the compound's effects on integrated physiological and behavioral responses, providing insights that complement in vitro findings.

Behavioral Pharmacology Models in this compound Efficacy Assessment (e.g., anticonvulsant tests, neuroprotection assays)

Behavioral pharmacology models have been instrumental in evaluating the potential therapeutic efficacy of this compound, particularly in the context of neurological disorders. Studies have investigated its effects in models of epilepsy and excitotoxic injury.

In anticonvulsant tests, this compound, as a non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), has shown anticonvulsant activity in certain experimental seizure models. For instance, systemic administration of this compound was found to be protective against sound-induced seizures in DBA/2 mice. ru.nl However, its anti-seizure activity was reported to be less prominent in the kindling model of epilepsy. ru.nl In studies examining its interaction with conventional antiepileptic drugs, this compound at doses up to 10 mg/kg did not influence pentetrazole-induced convulsions in mice. nih.gov Furthermore, at higher doses (10 and 20 mg/kg), this compound did not affect the protective action of several conventional antiepileptic drugs against pentetrazole-induced seizures or maximal electroshock in mice. nih.gov

Neuroprotection assays in in vivo models have demonstrated the ability of this compound to protect against neuronal damage induced by excitotoxicity. This compound was found to be neuroprotective against neuronal damage caused by intrastriatal injection of NMDA or quinolinic acid in rats. uni-regensburg.de This protective effect suggests a role for mGluR5 in excitotoxic degeneration and highlights this compound as a potential neuroprotective agent. uni-regensburg.de While this compound and another mGluR5 antagonist, MPEP, showed approximately the same efficacy in protecting cultured cortical neurons against NMDA toxicity, MPEP was more potent, consistent with its higher affinity for recombinant mGluR5 receptors. uni-regensburg.de

Electrophysiological Techniques for this compound Impact on Neural Circuits

Electrophysiological techniques are employed to investigate the effects of this compound on the electrical activity and synaptic transmission within neural circuits. These methods provide insights into how this compound modulates neuronal function at a more fundamental level.

Studies using electrophysiological recordings in isolated nerve terminals (synaptosomes) have shown that this compound potently inhibits the calcium-dependent release of glutamate evoked by 4-aminopyridine (B3432731) (4AP). nih.gov This inhibitory effect was attributed to a reduction in voltage-dependent Ca2+ influx. nih.gov The this compound-mediated inhibition of glutamate release was prevented by a combination of N- and P/Q-type Ca2+ channel blockers, suggesting that this compound attenuates Ca2+ entry through these channels. nih.gov

Furthermore, electrophysiological studies in cultured cortical neurons have indicated that this compound can significantly reduce NMDA-evoked currents. nih.gov, nih.gov At a concentration of 20 µM, this compound significantly reduced peak and steady-state NMDA current responses. nih.gov Higher concentrations (200 µM) also significantly reduced both peak and steady-state NMDA-evoked currents. nih.gov This suggests that, in addition to its mGluR5 antagonist properties, this compound may also act as a noncompetitive NMDA receptor antagonist, which could contribute to its neuroprotective effects. nih.gov, nih.gov

Histopathological and Biochemical Analysis in this compound Neuroprotection Studies

Histopathological and biochemical analyses are utilized to assess the extent of neuronal damage and to investigate the underlying molecular mechanisms of neuroprotection afforded by this compound in in vivo models.

In studies of excitotoxic degeneration induced by intrastriatal injections of NMDA or quinolinic acid in rats, histopathological analysis has been used to evaluate neuronal damage. uni-regensburg.de this compound was shown to be neuroprotective against the striatal toxicity induced by quinolinic acid, with lesion size assessed by magnetic resonance imaging. uni-regensburg.de Biochemical analysis, such as measurements of glutamic acid decarboxylase (GAD) activity, can serve as an indicator of the survival of striatal GABAergic neurons in these models. uni-regensburg.de

Neuroprotective effects of mGluR5 antagonists, including this compound, against NMDA toxicity have also been observed in cortical cultures. uni-regensburg.de, nih.gov These effects are seen at concentrations where non-specific interaction with NMDA receptors is not considered the primary mechanism. nih.gov

Telemetric Temperature Monitoring for this compound Effects

Telemetric temperature monitoring is employed to assess the influence of this compound on body temperature in freely moving animals. This is important for understanding potential systemic effects of the compound.

Studies utilizing programmed microchips implanted subcutaneously in Wistar rats have shown that this compound can significantly decrease body temperature. jpccr.eu, jpccr.eu, nih.gov At a dose of 30 mg/kg, this compound significantly lowered body temperature in rats at various time points after administration, ranging from 90 to 240 minutes. jpccr.eu, jpccr.eu, nih.gov Lower doses (10 and 20 mg/kg) also decreased body temperature, although these changes did not always reach statistical significance.

Based on preclinical studies, this compound produces hypothermia in freely moving rats in a dose-dependent manner.

Here is a summary of key findings from the behavioral and telemetric studies:

| Study Type | Animal Model | Key Finding | Citation |

| Anticonvulsant Test | DBA/2 mice | Protective against sound-induced seizures. | ru.nl |

| Anticonvulsant Test | Mice | Did not influence pentetrazole-induced convulsions at up to 10 mg/kg. | nih.gov |

| Anticonvulsant Test | Mice | Did not modulate protective action of conventional AEDs against pentetrazole or maximal electroshock. | nih.gov |

| Neuroprotection Assay | Rats | Neuroprotective against neuronal damage from intrastriatal NMDA or quinolinic acid injection. | uni-regensburg.de |

| Telemetric Temperature | Wistar rats | Significantly decreased body temperature at 30 mg/kg. | jpccr.eu, jpccr.eu, nih.gov |

| Telemetric Temperature | Wistar rats | Produced hypothermia in a dose-dependent manner. |

Future Research Trajectories and Translational Outlook for Sib 1893

Expanding the Pharmacological Spectrum and Target Identification for SIB 1893

While this compound is well-characterized for its activity at mGluR5 and mGluR4, further research is needed to comprehensively map its interactions with other targets. Although it shows high selectivity for mGlu5 over mGlu1b, mGlu2, mGlu6, mGlu7, and mGlu8 at certain concentrations, exploring potential off-target effects or lower affinity interactions at higher concentrations or in different biological contexts remains relevant. Identifying additional targets, even those with lower affinity, could reveal previously unrecognized therapeutic opportunities or potential side effects. Advanced screening techniques and unbiased target identification approaches could be employed to explore a broader range of receptors, enzymes, and transporters that this compound might interact with.

Novel Therapeutic Applications and Disease Indications for this compound and its Analogues

The known activities of this compound at mGluR5 and mGluR4 suggest potential in various neurological and psychiatric disorders. Its mGluR5 antagonist activity has been linked to anticonvulsant and neuroprotective effects, as well as a reduction in glutamate (B1630785) release. wikipedia.org Studies have shown that this compound can potentiate the anticonvulsant activity of other drugs, suggesting potential in drug-resistant epilepsy. nih.gov The neuroprotective effects against NMDA and β-amyloid toxicity in in vitro and in vivo models highlight its potential in neurodegenerative disorders. uni-regensburg.de

Furthermore, the positive allosteric modulation of mGluR4 by this compound points towards potential applications in conditions where enhancing mGluR4 activity is beneficial, such as Parkinson's disease. nih.govnih.gov While this compound and MPEP showed mGluR4 PAM activity, their potency and efficacy were noted as relatively low compared to other developed mGluR4 PAMs. nih.govnih.gov This suggests that while this compound provided an early lead, more potent and selective mGluR4 PAMs have since been developed. nih.gov

Future research could explore specific disease indications in more detail, potentially investigating the efficacy of this compound or its analogues in preclinical models of conditions like anxiety, depression, and drug dependence, given the involvement of mGluR5 in these disorders. patsnap.comresearchgate.netacs.org The potential for combinations with existing therapies, as shown in epilepsy models, also warrants further investigation. nih.gov

Development of Next-Generation this compound Derivatives with Optimized Profiles

The development of analogues and derivatives of this compound is a crucial future direction to improve its pharmacological properties. While this compound was among the first selective non-competitive mGluR5 antagonists, subsequent compounds like MPEP and MTEP demonstrated increased potency, selectivity, and brain penetration. annualreviews.orgmdpi.com This highlights the potential for structural modifications to optimize the therapeutic profile.

Future efforts could focus on developing derivatives with enhanced potency and selectivity for specific mGlu receptor subtypes (either mGluR5 antagonism or mGluR4 PAM activity), improved pharmacokinetic properties such as increased brain penetration and metabolic stability, and reduced potential for off-target effects. Structure-activity relationship (SAR) studies, building upon the knowledge gained from this compound and its early successors, will be essential in designing these next-generation compounds.

Deeper Understanding of Context-Dependent Pharmacology and Biased Signaling of this compound

The pharmacology of allosteric modulators, including this compound, can be context-dependent, meaning their effects may vary depending on factors such as the concentration of the endogenous orthosteric ligand (glutamate), the specific cell type or brain region, and the downstream signaling pathway being measured. acs.orgdntb.gov.ua this compound has been shown to exhibit different effects on mGluR5 and mGluR4. wikipedia.org Further research is needed to fully understand the nuances of this context dependence for this compound.

Investigating biased signaling, where a ligand preferentially activates one signaling pathway over another coupled to the same receptor, is also crucial for allosteric modulators. Understanding if this compound exhibits biased signaling at mGluR5 or mGluR4 could provide insights into its specific therapeutic effects and potential for pathway-selective drug design. While the search results mention context-dependent pharmacology and biased modulation in the broader context of mGluR allosteric modulators, specific data on this compound's biased signaling profile would require dedicated future studies. acs.orgdntb.gov.ua

Advanced Quantitative Analyses of this compound Allosteric Modulator Cooperativity and Affinity

Quantitative analysis of the interaction between this compound and its target receptors, particularly its allosteric modulation of mGluR4, is essential for a precise understanding of its pharmacology. This involves determining its affinity for the allosteric site and the cooperativity with the orthosteric ligand (glutamate). acs.orgnih.gov

Studies have shown that this compound can increase the affinity of the orthosteric agonist L-AP4 at mGluR4. nih.govresearchgate.net Further advanced quantitative analyses, potentially using operational models of allosterism, can provide more detailed parameters describing the binding and functional cooperativity of this compound. acs.orgacs.org This level of detail is important for comparing the pharmacological profiles of different allosteric modulators and informing the design of improved compounds.

Q & A

Q. What is the primary molecular mechanism of SIB 1893 in modulating seizure activity?

this compound functions as a selective metabotropic glutamate receptor 5 (mGluR5) antagonist and mGluR4 agonist, directly influencing glutamatergic neurotransmission pathways implicated in seizure propagation. Its anticonvulsant effects at 40 mg/kg in maximal electroshock (MES) models are attributed to suppression of excitatory signaling, while lower doses (2 mg/kg) paradoxically reduce seizure thresholds, likely due to partial receptor blockade disrupting endogenous regulatory mechanisms .

Q. How do experimental designs evaluate this compound's interactions with conventional antiepileptic drugs (AEDs)?

Studies employ co-administration protocols in murine models, combining this compound with AEDs like phenobarbital at staggered time intervals (15–120 minutes pre-test). Efficacy is assessed through ED50 reductions in MES thresholds and motor coordination via the chimney test. Plasma drug concentrations are analyzed using Student’s t-test to rule out pharmacokinetic interactions .

Q. What seizure models are most effective for studying this compound's dose-dependent effects?

The MES model quantifies threshold alterations (proconvulsant at 2 mg/kg vs. anticonvulsant at 40 mg/kg), while pentylenetetrazole (PTZ)-induced clonic seizures test GABAergic interactions. Passive-avoidance tasks further evaluate cognitive side effects during long-term AED co-administration .

Advanced Research Questions

Q. Why does this compound enhance phenobarbital's efficacy but not other AEDs like carbamazepine?

Mechanistic specificity explains this disparity: this compound potentiates phenobarbital’s GABAergic activity via mGluR5 modulation but lacks affinity for voltage-gated sodium channels targeted by carbamazepine. Receptor binding assays and knockout models could clarify subtype-specific interactions .

Q. How can researchers resolve contradictory data on this compound's impact on memory impairment?

While this compound alone shows no cognitive deficits, prolonged co-administration with phenobarbital induces memory impairment in passive-avoidance tasks. Methodological refinements, such as isolating pharmacokinetic vs. pharmacodynamic interactions through microdialysis and receptor occupancy studies, are critical .

Q. What experimental strategies address the dual proconvulsant/anticonvulsant effects of this compound?

Dose-response curve mapping across multiple seizure models (e.g., MES, PTZ, kainic acid) identifies therapeutic windows. Complementary electrophysiological recordings in hippocampal slices can dissect network-level effects of partial vs. full mGluR5 antagonism .

Q. How do methodological limitations in receptor specificity influence this compound research outcomes?

Off-target effects on mGluR4 and dopamine receptors may confound results. Advanced techniques—such as CRISPR-engineered mGluR5 knockout models and selective pharmacological blockers—are required to isolate mGluR5-specific contributions .

Methodological Considerations

Q. What statistical approaches validate this compound's synergistic effects with AEDs?

Isobolographic analysis quantifies synergism by comparing experimental ED50 values to theoretical additive effects. For motor coordination data, non-parametric tests (e.g., Mann-Whitney U) account for non-normal distributions in chimney test outcomes .

Q. How should researchers design studies to minimize confounding variables in this compound trials?

Standardize seizure induction protocols (e.g., electroshock current intensity, PTZ dosing) and control for circadian rhythms by conducting experiments at fixed times. Include vehicle-treated groups to isolate solvent (e.g., Tween 80) effects .

Q. What biomarkers are suitable for assessing this compound's receptor engagement in vivo?

Positron emission tomography (PET) with mGluR5-specific radiotracers (e.g., [¹¹C]ABP688) or cerebrospinal fluid glutamate measurements can validate target modulation. Post-mortem receptor autoradiography in brain tissue provides complementary data .

Data Interpretation and Future Directions

Q. How can conflicting results between acute vs. chronic this compound administration be reconciled?

Acute studies may overlook adaptive receptor changes (e.g., mGluR5 upregulation). Longitudinal designs with repeated electrophysiology and transcriptomic profiling (RNA-seq) can identify compensatory mechanisms .

Q. What preclinical models best translate this compound findings to human epilepsy?

Genetic epilepsy models (e.g., Dravet syndrome mice) with documented mGluR5 dysregulation offer translational relevance. Human induced pluripotent stem cell (iPSC)-derived neurons enable in vitro validation of species-specific responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products